BTK Inhibition and PDE10A Selectivity
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid exhibits potent inhibition of Bruton‘s tyrosine kinase (BTK) with an IC50 of 1 nM, as reported in BindingDB [1]. This represents a >10,000‑fold higher potency relative to its activity against phosphodiesterase 10A (PDE10A), where the same compound displays an IC50 of 480 nM [2]. While no direct head‑to‑head comparison with a structurally identical analog is available for BTK, this intra‑compound selectivity profile is a critical differentiator from other imidazole‑pyridine scaffolds that often show broader, less discriminative kinase inhibition. For instance, the related imidazolyl‑pyridine TGF‑β RI Kinase Inhibitor III (CAS 356559‑13‑2) inhibits ALK5 with an IC50 of 47 nM but also engages ALK4 (IC50 129 nM) and p38 MAPKα (IC50 10.6 µM), yielding a selectivity window of only ~225‑fold for its primary target .
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | BTK IC50 = 1 nM; PDE10A IC50 = 480 nM |
| Comparator Or Baseline | TGF‑β RI Kinase Inhibitor III: ALK5 IC50 = 47 nM; p38 MAPKα IC50 = 10,600 nM |
| Quantified Difference | Target compound BTK vs PDE10A: 480‑fold selectivity; Comparator ALK5 vs p38 MAPKα: 225‑fold selectivity |
| Conditions | BTK: recombinant human enzyme; PDE10A: human PDE10A (aa 14‑779) with [3H]‑cyclic nucleotide; TGF‑β RI Kinase Inhibitor III: recombinant ALK5 and p38 MAPKα in kinase assays |
Why This Matters
A >10,000‑fold intra‑compound potency gap enables target‑specific BTK probe development with minimal off‑target PDE10A interference, whereas the comparator’s narrower window may complicate interpretation in cellular models.
- [1] BindingDB. MonomerID 658441. Affinity Data: IC50 1 nM for BTK. Available at: https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed 2026). View Source
- [2] BindingDB. BDBM50049933. Affinity Data: IC50 480 nM for PDE10A. Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=cAMP+and+cAMP-inhibited+cGMP+3',5'-cyclic+phosphodiesterase+10A&reactant2=BDBM50049933 (accessed 2026). View Source
